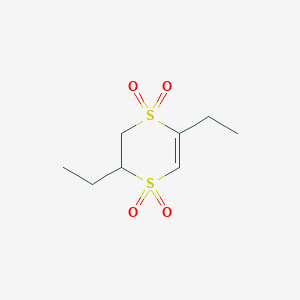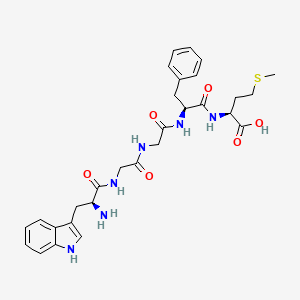![molecular formula C17H36OSi2 B14606649 Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane CAS No. 61077-64-3](/img/structure/B14606649.png)
Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane is an organosilicon compound characterized by the presence of trimethylsilyl groups and a long alkyne chain. This compound is notable for its applications in organic synthesis, particularly in the modification of molecules to enhance their stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane typically involves the reaction of an alkyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Alkyne+Trimethylsilyl chloride→Trimethyl3-[(trimethylsilyl)oxy]undec-1-yn-1-ylsilane
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction: The compound can be reduced to form alkanes or alkenes, depending on the reaction conditions.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Alkanes or alkenes.
Substitution: Various substituted silanes.
科学的研究の応用
Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane has diverse applications in scientific research:
Chemistry: Used as a protecting group for sensitive functional groups during complex organic syntheses.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism by which Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane exerts its effects involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates, enhance the solubility of compounds, and protect sensitive functional groups during chemical reactions. The pathways involved include the formation of stable siloxane bonds and the modulation of molecular reactivity through steric and electronic effects.
類似化合物との比較
Trimethylsilyl chloride: Used for similar protective purposes in organic synthesis.
Trimethylsilyl trifluoromethanesulfonate: Another reagent used for silylation reactions.
Trimethylsilyl acetylene: A related compound with applications in organic synthesis.
Uniqueness: Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane is unique due to its long alkyne chain, which provides additional reactivity and versatility in chemical modifications. This distinguishes it from other trimethylsilyl compounds that may have shorter chains or different functional groups.
特性
CAS番号 |
61077-64-3 |
|---|---|
分子式 |
C17H36OSi2 |
分子量 |
312.6 g/mol |
IUPAC名 |
trimethyl(3-trimethylsilyloxyundec-1-ynyl)silane |
InChI |
InChI=1S/C17H36OSi2/c1-8-9-10-11-12-13-14-17(18-20(5,6)7)15-16-19(2,3)4/h17H,8-14H2,1-7H3 |
InChIキー |
XYERPWLCBGOMPB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C#C[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


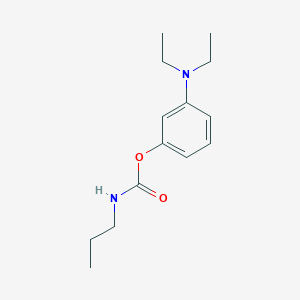
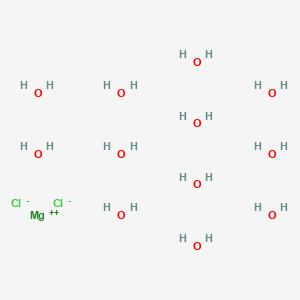



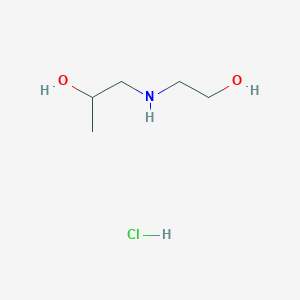
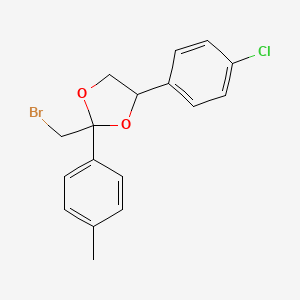
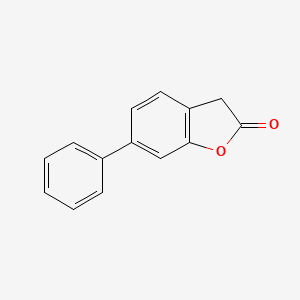

![6-(3-Methylhept-1-EN-1-YL)bicyclo[3.1.0]hexan-3-one](/img/structure/B14606614.png)
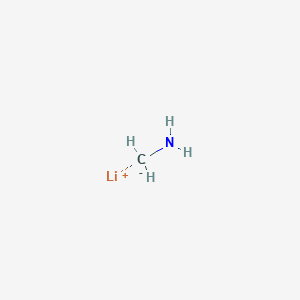
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)
